

Application Notes and Protocols for Amiselimod in Mouse Colitis Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Amiselimod** (MT-1303), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, for the treatment of experimental colitis in mouse models. The provided protocols are intended to serve as a detailed guide for researchers aiming to investigate the therapeutic potential of **Amiselimod** in preclinical settings of inflammatory bowel disease (IBD).

Introduction

Amiselimod is an orally active, potent, and selective S1P1 receptor modulator.[1] Its active metabolite, Amiselimod phosphate (Amiselimod-P), acts as a functional antagonist on S1P1 receptors expressed on lymphocytes.[2][3] This leads to the internalization of the S1P1 receptor, which in turn inhibits the egress of lymphocytes, particularly pathogenic Th1 and Th17 cells, from secondary lymphoid organs.[2][4] The resulting sequestration of these immune cells prevents their infiltration into the colon, thereby ameliorating inflammation.[1][2] Studies have demonstrated that Amiselimod is effective in a mouse model of chronic colitis with an efficacy comparable to anti-TNF-α monoclonal antibodies.[2][4][5]

Mechanism of Action: S1P1 Receptor Modulation

Amiselimod is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active form, **Amiselimod**-P.[1][6] **Amiselimod**-P then binds with high affinity to S1P1 receptors on



lymphocytes.[1][6] This binding initially acts as an agonist, leading to the internalization of the S1P1 receptor.[2] The loss of surface S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their exit from lymph nodes.[7][8] This functional antagonism effectively traps lymphocytes, reducing their circulation and infiltration into inflamed tissues like the colon.[2][7]



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Caption: Amiselimod's mechanism of action.

Data Presentation

Table 1: Efficacy of Amiselimod in Adoptive T-Cell

Transfer Colitis Model

Treatmen t Group	Dosage	Administr ation Route	Duration	Change in Body Weight (%)	Clinical Score (Mean ± SEM)	Referenc e
Vehicle Control	-	Oral	21 days	Gradual Decrease	3.2 ± 0.6	[2]
Amiselimo d	0.1 mg/kg/day	Oral	21 days	Stabilized	1.1 ± 0.4	[2][4]
Amiselimo d	0.3 mg/kg/day	Oral	21 days	Stabilized	0.6 ± 0.3	[2][4]
Anti- mTNF-α mAb	250 μ g/mouse	Intraperiton eal	Days 7 & 21	Stabilized	1.2 ± 0.3	[2][4]



Note: The study started treatment 7 days after T-cell transfer.

Table 2: Prophylactic Efficacy of Amiselimod

Treatment Group	Dosage	Administrat ion Route	Duration	Change in Body Weight (%)	Reference
Vehicle Control	-	Oral	28 days	Progressive Loss	[2]
Amiselimod	0.1 mg/kg/day	Oral	28 days	Attenuated Loss	[2]
Amiselimod	0.3 mg/kg/day	Oral	28 days	Attenuated Loss	[2]

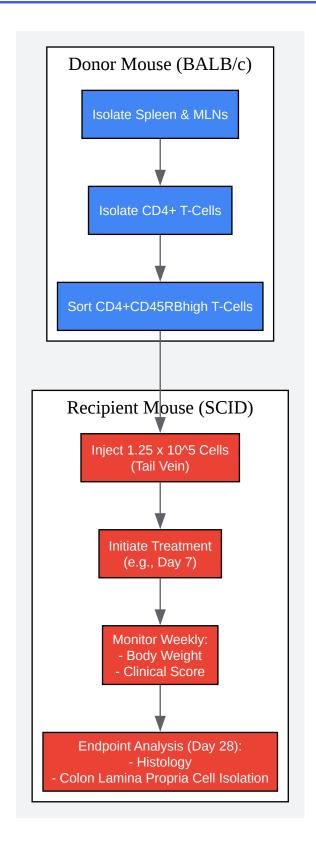
Note: Treatment started on the day of T-cell transfer.

Experimental Protocols

Protocol 1: Chronic Colitis Induced by Adoptive Transfer of CD4+CD45RBhigh T-Cells

This model is ideal for studying T-cell-mediated chronic colitis, which shares pathological features with human Crohn's disease.





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Caption: Adoptive T-cell transfer workflow.



Materials:

- Donor mice (e.g., BALB/c)
- Recipient immunodeficient mice (e.g., SCID)
- Amiselimod (MT-1303)
- Vehicle (e.g., 0.5% Hydroxypropylmethylcellulose HPMC)
- Anti-mTNF-α mAb (as a positive control)
- Reagents and equipment for cell isolation and sorting (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS))

Procedure:

- Isolation of CD4+CD45RBhigh T-Cells:
 - Euthanize donor BALB/c mice and aseptically remove the spleen and mesenteric lymph nodes (MLNs).
 - Prepare single-cell suspensions.
 - Isolate CD4+ T-cells using a negative selection kit.
 - Stain the enriched CD4+ T-cells with fluorescently labeled antibodies against CD4 and CD45RB.
 - Sort the CD4+CD45RBhigh T-cell population using FACS.
- Induction of Colitis:
 - Inject 1.25 x 10⁵ purified CD4+CD45RBhigh T-cells intravenously into the tail vein of each SCID mouse.
- Amiselimod Administration:
 - Therapeutic Protocol: Begin treatment one week after T-cell transfer.

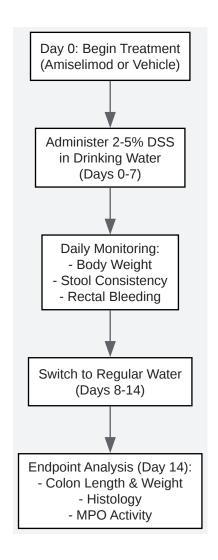


- Prophylactic Protocol: Begin treatment on the day of T-cell transfer.[2]
- Prepare a suspension of Amiselimod in 0.5% HPMC.
- Administer Amiselimod orally once daily at a dose of 0.1 or 0.3 mg/kg.[2][5]
- Administer vehicle (0.5% HPMC) to the control group.
- For a positive control group, administer anti-mTNF-α mAb (e.g., 250 µ g/mouse)
 intraperitoneally on specified days (e.g., day 7 and 21).[2]
- Monitoring and Endpoint Analysis:
 - Monitor the body weight of the mice daily.[4]
 - Assess the clinical signs of colitis weekly, including hunching, wasting, colon thickening, and stool consistency.
 - At the end of the study (e.g., day 28), euthanize the mice.
 - Collect the colon for histological analysis and isolation of lamina propria lymphocytes for flow cytometric analysis of Th1 and Th17 cell infiltration.

Protocol 2: Acute Colitis Induced by Dextran Sulfate Sodium (DSS)

This model is useful for studying the role of the innate immune system and epithelial barrier dysfunction in colitis.





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